molecular formula C9H7FN2O2 B13920619 Methyl (2-cyano-5-fluorophenyl)carbamate

Methyl (2-cyano-5-fluorophenyl)carbamate

Cat. No.: B13920619
M. Wt: 194.16 g/mol
InChI Key: ZXYVJVWSOZXDMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2-cyano-5-fluorophenyl)carbamate is a carbamate derivative characterized by a phenyl ring substituted with a cyano group (-CN) at the 2-position and a fluorine atom (-F) at the 5-position. The carbamate functional group (-O(CO)NH-) is esterified with a methyl group, contributing to its structural and electronic properties.

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

methyl N-(2-cyano-5-fluorophenyl)carbamate

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)12-8-4-7(10)3-2-6(8)5-11/h2-4H,1H3,(H,12,13)

InChI Key

ZXYVJVWSOZXDMY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C(C=CC(=C1)F)C#N

Origin of Product

United States

Preparation Methods

Carbamate Formation via Reaction of Amino Precursors with Carbamoylating Agents

One established approach involves the reaction of 2-cyano-5-fluoroaniline derivatives with methyl chloroformate or similar carbamoylating reagents to afford the corresponding methyl carbamate. This method is classical and widely used for carbamate synthesis.

  • The amino group on the 2-cyano-5-fluorophenyl ring reacts with methyl chloroformate under controlled base conditions.
  • Bases such as sodium hydroxide or phosphate buffers are employed to neutralize the generated hydrochloric acid and drive the reaction to completion.
  • Organic solvents like tetrahydrofuran or halogenated hydrocarbons facilitate the reaction medium.

Use of Acid Salt Intermediates to Improve Purity and Yield

According to patent US20050288343A1, an improved process involves isolating acid salts of intermediate compounds before final conversion to the carbamate. This approach offers enhanced purity and yield profiles.

  • The intermediate acid salt of the compound is prepared using organic or inorganic acids such as hydrochloric acid or phosphoric acid.
  • Treatment of the acid salt with a strong base (e.g., 10N sodium hydroxide) at a pH ≥14 in the presence of water and organic solvents like tetrahydrofuran yields the free amine intermediate.
  • Subsequent neutralization and acidification steps, preferably with phosphoric acid, promote crystallization of the final carbamate compound with minimal impurities, particularly ethyl ester by-products.
  • The reaction temperature is maintained between 30°C and 60°C to optimize conversion.

This process is summarized in Table 1 below:

Step Reagents/Conditions Outcome
Formation of acid salt Organic/inorganic acid (HCl, H3PO4) Acid salt intermediate formed
Base treatment 10N NaOH, pH ≥14, 30–60°C, THF + water Free amine intermediate obtained
Neutralization and acidification Phosphoric acid, dilution with ethanol and water Crystallization of carbamate

Rhodium-Catalyzed Carbamate Transfer Reactions (Advanced Methodology)

Recent research (Zhong et al., 2022) describes a rhodium-catalyzed transfer of carbamate groups to aromatic sulfoxides and sulfides, which can be adapted for carbamate synthesis on substituted aryl groups.

  • The method uses Rhodium(II) catalysts such as Rh2(esp)2 in toluene solvent at mild temperatures (~30°C).
  • Carbamate transfer reagents like prop-2-yn-1-yl carbamate are employed, with oxidants such as PhI(OAc)2 facilitating the reaction.
  • The reaction proceeds with good to excellent yields (up to 85%) and tolerates various electron-donating and electron-withdrawing substituents on the aromatic ring, including halogens and cyano groups.
  • This catalytic method offers a modern and efficient route to synthesize aryl carbamates with high selectivity.

Detailed Research Findings and Analytical Data

Yield and Purity Optimization

  • The use of phosphoric acid in the acidification step significantly reduces ethyl ester impurities compared to other acids, enhancing the purity of this compound.
  • Base concentration (10N NaOH) and pH control are critical for efficient conversion of acid salts to free amines.
  • Reaction temperature control (30–60°C) balances reaction rate and side-product formation.

Solvent Effects

  • Organic solvents such as tetrahydrofuran and ethanol mixtures are preferred for phase separation and crystallization.
  • Halogenated hydrocarbons are sometimes used in related carbamate syntheses for solubility and reaction efficiency.

Catalyst and Reaction Conditions for Rhodium-Catalyzed Synthesis

  • Catalyst loading of 2 mol% Rh2(esp)2 was found optimal.
  • Reaction time of 16 hours at 30°C provided high yields.
  • Increasing equivalents of carbamate and oxidant improved conversion.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
Amino precursor + methyl chloroformate Base (NaOH, phosphate buffer), THF, 30–60°C Straightforward, well-established Requires handling of toxic reagents
Acid salt intermediate route Organic/inorganic acid, 10N NaOH, phosphoric acid High purity, improved yield Multi-step, requires pH control
Rhodium-catalyzed carbamate transfer Rh2(esp)2 catalyst, PhI(OAc)2 oxidant, toluene High selectivity, mild conditions Requires expensive catalyst

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-cyano-5-fluorophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-(2-cyano-5-fluorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-(2-cyano-5-fluorophenyl)carbamate involves its interaction with specific molecular targets. The cyano group can interact with nucleophilic sites in biological molecules, while the fluorophenyl group can enhance the compound’s binding affinity to certain receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Methyl (3-hydroxyphenyl)-carbamate

  • Molecular Formula: C₈H₇NO₃ (CAS: 13683-89-1) .
  • Substituents : A hydroxyl (-OH) group at the 3-position of the phenyl ring.
  • Safety profiles: Methyl (3-hydroxyphenyl)-carbamate requires stringent respiratory and skin protection due to particulate hazards , whereas the fluorine and cyano substituents in the target compound may alter toxicity pathways.

Ethiofencarb and Dioxacarb (Agrochemical Carbamates)

  • Use: Insecticide with systemic action.
  • Use: Carbamate insecticide with contact toxicity.
  • Key Differences: Methyl (2-cyano-5-fluorophenyl)carbamate lacks the thioether (ethiofencarb) or dioxolane (dioxacarb) moieties, which are critical for insecticidal activity in these analogs.

Fentanyl Methyl Carbamate (Pharmaceutical Analogue)

  • Structure : Methyl (1-phenethylpiperidin-4-yl)(phenyl)carbamate (CAS: 2706537-37-1) .
  • Key Differences: The piperidine and phenethyl groups in fentanyl derivatives are opioid receptor-targeting motifs, absent in this compound.

4-Chloro-2-aminocarbonylphenyl Alkyl Carbamates

  • Examples : Compounds 4a–i, 5a–i, and 6a–i from Ferriz et al. .
  • Structure : Chlorinated phenyl rings with alkyl carbamate chains.
  • Key Differences: Lipophilicity: The log k values (determined via HPLC) for these compounds range widely, influenced by alkyl chain length and chloro-substituents. This compound’s -CN/-F groups likely yield intermediate lipophilicity compared to chloro analogs .

Comparative Data Table

Compound Name Molecular Formula Substituents Lipophilicity (log k) Primary Use
This compound C₉H₇FN₂O₂ 2-CN, 5-F Inferred intermediate Not specified
Methyl (3-hydroxyphenyl)-carbamate C₈H₇NO₃ 3-OH Not reported Laboratory chemical
Ethiofencarb C₁₁H₁₅NO₂S 2-(ethylthio)methyl High Insecticide
Dioxacarb C₁₀H₁₁NO₄ 2-dioxolane Moderate Insecticide
Fentanyl Methyl Carbamate C₂₁H₂₆N₂O₂ Piperidine-phenethyl High Pharmaceutical research

Research Findings and Implications

  • Lipophilicity and Bioavailability: The -CN and -F groups in this compound may balance solubility and membrane permeability, making it suitable for drug design .
  • Safety and Handling : Unlike Methyl (3-hydroxyphenyl)-carbamate, which requires particulate filters and barrier creams , the target compound’s hazards are undefined but likely demand similar precautions due to carbamate toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.